2,3-Dimethylphenyl carbamate
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Overview
Description
2,3-Dimethylphenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 2,3-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylphenyl carbamate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenol with an isocyanate, such as phenyl isocyanate, under mild conditions. The reaction typically proceeds via nucleophilic attack of the phenol on the isocyanate, forming the carbamate linkage .
Industrial Production Methods: Industrial production of this compound often involves the use of carbonate aminolysis and isocyanate chemistry. By oxycarbonylation with phenyl chloroformate, followed by carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis, the compound can be synthesized efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,3-Dimethylphenyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2,5-Dimethylphenyl carbamate: Similar in structure but with different substitution patterns on the aromatic ring.
3,5-Dimethylphenyl carbamate: Another isomer with distinct chemical properties.
Phenyl carbamate: Lacks the methyl groups, resulting in different reactivity and applications.
Uniqueness: The presence of methyl groups at the 2 and 3 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other carbamate derivatives .
Properties
CAS No. |
110047-12-6 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
BRCWUAZOJNULLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)N)C |
Origin of Product |
United States |
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